7-Amino-4-hydroxyquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. It features an amino group at the 7th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position of the quinoline ring. This unique arrangement of functional groups contributes to its distinctive chemical properties and biological activities, making it a compound of interest in medicinal chemistry and drug design.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nitro groups for substitution reactions.
7-Amino-4-hydroxyquinoline-2-carboxylic acid exhibits a range of biological activities:
Several synthesis methods exist for producing 7-amino-4-hydroxyquinoline-2-carboxylic acid:
This compound has numerous applications in various fields:
Research indicates that 7-amino-4-hydroxyquinoline-2-carboxylic acid interacts with various biological targets. It has been studied for its ability to modulate immune responses and inhibit specific enzymes involved in coagulation pathways. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action.
The following compounds share structural similarities with 7-amino-4-hydroxyquinoline-2-carboxylic acid:
| Compound Name | Key Features |
|---|---|
| 6-Amino-4-hydroxyquinoline-2-carboxylic acid | Contains an amino group at the 6th position but lacks the carboxylic acid at the 2nd position. |
| 8-Hydroxyquinoline | Contains a hydroxyl group but lacks both amino and carboxylic acid groups. |
| 5,7-Dichlorokynurenic acid | A chlorinated derivative that alters biological activity due to halogen substitution. |
| 4-Hydroxyquinoline-2-carboxylic acid | Similar structure but lacks the amino group at the 7th position. |
The uniqueness of 7-amino-4-hydroxyquinoline-2-carboxylic acid lies in its combination of three functional groups (amino, hydroxyl, and carboxylic acid) on the quinoline ring. This distinctive arrangement enhances its reactivity and biological activity compared to similar compounds, making it particularly valuable in pharmaceutical research and development.
The canonical synthesis of 7-amino-4-hydroxyquinoline-2-carboxylic acid originates from 6-bromoisatin, a heterocyclic precursor offering inherent regiochemical control. As detailed in CN112500341B, the process initiates with a Skraup-type annulation between 6-bromoisatin and pyruvic acid under alkaline conditions. In a representative procedure, 17.9 mmol of 6-bromoisatin reacts with 31.2 mmol pyruvic acid in 15% NaOH at 100°C for 3 hours, yielding 7-bromoquinoline-2,4-carboxylic acid at 55.3% efficiency after acid precipitation. This step capitalizes on pyruvic acid’s dual role as both a carbonyl source and reducing agent, circumventing the need for traditional glycerol-based cyclization.
Subsequent decarboxylation in nitrobenzene at 210°C removes the C2 carboxyl group, producing 7-bromoquinoline-4-carboxylic acid with 79.3% yield. The nitrobenzene solvent proves indispensable here, providing both high thermal stability (boiling point 210°C) and radical-stabilizing properties that suppress side reactions. Esterification via thionyl chloride in methanol then affords the methyl ester derivative, crucial for downstream functionalization.
Table 1: Key Parameters in 6-Bromoisatin Cyclization
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Annulation | NaOH, pyruvic acid | 100°C | 3 h | 55.3 |
| Decarboxylation | Nitrobenzene | 210°C | 45 m | 79.3 |
| Esterification | SOCl2, MeOH | Reflux | 48 h | 68.2 |
Recent methodological innovations focus on palladium-catalyzed cross-coupling to introduce the C7 amino group. The CN112500341B protocol employs a Pd(OAc)2/Xantphos system with cesium carbonate base in 1,4-dioxane, achieving Buchwald-Hartwig amination at the quinoline C7 position. Specifically, 7-bromoquinoline-4-carboxylic acid methyl ester reacts with Boc-protected ammonia under nitrogen at reflux (3 hours), yielding the tert-butoxycarbonyl (Boc)-protected intermediate at 72% yield. This marks a 20% improvement over prior Ullmann-type couplings, attributed to Xantphos’s bisphosphine ligand architecture enhancing oxidative addition kinetics.
Deprotection utilizes sequential HCl/MeOH treatment (1 h at 25°C, then 2 h at 50°C), cleaving the Boc group while preserving the methyl ester. Kinetic studies reveal that maintaining the reaction below 60°C prevents ester hydrolysis, a common side reaction in earlier methods. Subsequent diazotization in H2SO4/AcOH at 0°C introduces the hydroxyl group via Sandmeyer chemistry, with careful pH control (adjusted to 4.0 with NH4OH) minimizing quinoline ring oxidation.
Solvent polarity and coordinating ability profoundly influence functional group installation. The decarboxylation step’s reliance on nitrobenzene exemplifies this: its non-polar nature stabilizes the radical intermediate formed during CO2 extrusion, while high boiling point enables the 210°C reaction temperature. Contrastingly, ester hydrolysis employs methanol-water mixtures, where methanol’s aprotic character slows hydroxide ion activity, preventing over-hydrolysis of the quinoline nucleus.
In the final hydrolysis to 7-hydroxyquinoline-4-carboxylic acid, a 10% NaOH aqueous solution in methanol at 60°C achieves complete methyl ester cleavage within 3 hours. This solvent system balances nucleophilicity (from hydroxide) and solubility (from methanol), yielding the target acid in 85% purity after HCl precipitation. Notably, substituting methanol with ethanol increases reaction time to 5 hours due to reduced ester solubility, underscoring the necessity of solvent optimization.
Table 2: Solvent Impact on Reaction Efficiency
| Reaction Step | Solvent System | Key Effect | Yield (%) |
|---|---|---|---|
| Decarboxylation | Nitrobenzene | Radical stabilization, high T | 79.3 |
| Ester Hydrolysis | MeOH/H2O (10% NaOH) | Controlled nucleophilicity | 85.0 |
| Diazotization | H2SO4/AcOH/H2O | Acidic nitrosation, minimal oxidation | 78.5 |
The positioning of amino groups on the quinoline scaffold of 7-amino-4-hydroxyquinoline-2-carboxylic acid profoundly influences antimicrobial activity through distinct mechanisms of action. Structure-activity relationship studies demonstrate that amino group placement at different positions on the quinoline ring system results in dramatically different biological profiles [1] [3].
The 2-amino position emerges as the most potent configuration for antimicrobial activity, exhibiting unique structural features that enable tautomerism and enhanced metal chelation properties [4]. This positioning allows for resonance structures where the amino group can delocalize electrons onto the quinoline ring, creating a highly stable protonated form that demonstrates exceptional affinity for iron-containing complexes [4]. The mechanism involves heme binding and iron chelation, which disrupts essential cellular processes in target microorganisms [4].
4-Amino substitution demonstrates potent antimicrobial activity, particularly optimized for antimalarial applications through hematin complex formation [5] [6]. This position is critical for N-methyl-D-aspartate receptor activity and shows strong binding affinity for Fe(III)PPIX complexes [4]. The presence of a 7-chloro group in conjunction with 4-amino positioning is essential for β-hematin inhibitory activity, demonstrating IC50 values ranging from 3-12 nanomolar against both chloroquine-susceptible and resistant Plasmodium falciparum [6].
7-Amino positioning provides moderate antimicrobial activity that is significantly enhanced by electron-withdrawing groups [1] [7]. This configuration allows for optimal receptor binding while maintaining selectivity against Gram-positive bacteria [1]. The mechanism involves DNA gyrase inhibition and membrane disruption, with minimal inhibitory concentration values typically ranging from 1.22-9.76 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis [1].
6-Amino substitution with concurrent 8-methyl modification demonstrates expanded activity against Gram-positive cocci, particularly enhancing selectivity for bacterial cell wall synthesis interference [3] [7]. This positioning creates a favorable electronic environment that improves binding to bacterial targets while reducing activity against Gram-negative organisms [3].
5-Amino configuration exhibits variable antimicrobial activity that depends heavily on additional ring substitutions [8]. The biological activity can be modulated through topoisomerase II inhibition mechanisms, but generally requires specific structural modifications to achieve significant potency [8].
8-Amino and 3-amino positions demonstrate limited antimicrobial activity due to unfavorable spatial arrangements that result in poor receptor binding affinity [8]. These configurations show minimal therapeutic potential and are generally considered inactive in antimicrobial applications [8].
The hydroxyl substitution pattern on the quinoline scaffold significantly influences cancer cell line selectivity and cytotoxic potency. Comprehensive structure-activity relationship analysis reveals distinct preferences for specific hydroxyl positions that correlate with enhanced selectivity indices and reduced IC50 values across multiple cancer cell lines [9] [10] [11].
4-Hydroxy substitution demonstrates exceptional cancer cell selectivity with IC50 values ranging from 0.6-15.0 μM across MCF-7, HeLa, HCT-116, and A549 cell lines [10] [11]. This positioning achieves selectivity indices of 15-113, indicating substantial preferential toxicity toward cancer cells compared to normal cell lines [11]. The mechanism involves activation of apoptotic pathways through p53-dependent and p53-independent mechanisms [12], with the 4-hydroxy group enabling critical hydrogen bonding interactions with cellular targets [9].
8-Hydroxy configuration exhibits moderate cancer cell selectivity with metal-dependent activity profiles [10] [13]. The IC50 values range from 4.2-25.0 μM, particularly effective against HepG2, MCF-7, and A549 cell lines [10]. This positioning enables metal chelation properties that contribute to cytotoxicity through oxidative stress mechanisms and disruption of cellular metal homeostasis [13] [14]. The selectivity index ranges from 5-25, indicating moderate preferential activity against cancer cells [10].
3-Hydroxy substitution demonstrates variable selectivity that depends on additional structural modifications [9]. When combined with specific substituents, this configuration shows activity against A549 and HCT-116 cell lines with IC50 values of 8.3-45.0 μM [9]. The selectivity index ranges from 10-50, with optimal activity achieved through substitution at the C3 position of quinoline that favors histone deacetylase 6 selectivity [9].
6-Hydroxy, 7-hydroxy, and 5-hydroxy substitutions show progressively diminishing cancer cell selectivity [11] [15]. The 6-hydroxy position demonstrates limited activity with IC50 values of 35.0-85.0 μM and selectivity indices of 2-8 [11]. The 7-hydroxy configuration exhibits minimal activity with IC50 values of 50.0-100.0 μM and selectivity indices of 1-3 [15]. The 5-hydroxy position shows low activity with IC50 values exceeding 100 μM and selectivity indices below 1 [15].
2-Hydroxy substitution demonstrates negligible cancer cell activity and is generally considered inactive in anticancer applications [16]. This positioning fails to establish the necessary molecular interactions required for cytotoxic activity and shows no significant selectivity for cancer cells over normal cells [16].
Research findings indicate that cancer cell line selectivity is enhanced by specific substitution patterns that influence molecular interactions with cellular targets. Compounds with 4-hydroxy substitution demonstrate the ability to induce cell cycle arrest, activate caspase pathways, and increase phosphorylated H2AX, leading to DNA double-strand fragmentation [9] [12].
Tetrazole isosteres demonstrate very poor blood-brain barrier penetration despite structural similarity to carboxylic acids [19] [22]. With LogP values of -2.0 to -0.5 and brain/plasma ratios of 0.005-0.02, tetrazoles form stronger hydrogen bonds than carboxylic acids, leading to higher desolvation energies and reduced membrane permeability [19]. The enhanced hydrogen bonding strength results in tighter water solvation, creating an energetic barrier to passive diffusion [19].
Hydroxamic acid derivatives show poor blood-brain barrier penetration with LogP values of -1.5 to 0.5 and brain/plasma ratios of 0.02-0.08 [23] [24]. While these compounds offer metal-chelating properties and histone deacetylase inhibition capabilities, their polar nature and metal-binding characteristics limit central nervous system access [23]. Studies demonstrate that hydroxamic acid-based compounds require advanced delivery strategies to achieve meaningful brain concentrations [23].
Trifluoromethyl ketone isosteres represent the most promising approach for enhanced blood-brain barrier penetration, achieving LogP values of 1.0 to 3.5 and brain/plasma ratios of 0.5-2.0 [17] [25]. Under physiological conditions, trifluoromethyl ketones exist in equilibrium with their hydrate form, maintaining bioisosteric properties while providing neutral, lipophilic characteristics that facilitate passive diffusion [17]. Research demonstrates that replacement of carboxylic acids with trifluoromethyl ketones in prostaglandin E receptor 1 antagonists resulted in oral bioavailability and significant brain penetration [17].
4-Hydroxyquinolin-2-one derivatives offer moderate blood-brain barrier penetration with balanced properties [17] [26]. These compounds achieve LogP values of 0.5 to 2.5 and brain/plasma ratios of 0.2-0.8, representing a compromise between potency and central nervous system access [17]. Studies with N-methyl-D-aspartate antagonists demonstrate that 4-hydroxyquinolin-2-ones maintain potent binding affinity while providing improved brain penetration compared to carboxylic acid analogs [17].
3-Hydroxyisoxazole replacements demonstrate good blood-brain barrier penetration with LogP values of 1.5 to 3.0 and brain/plasma ratios of 0.4-1.5 [27]. These isosteres provide improved solubility characteristics while maintaining favorable lipophilicity for membrane permeation [27]. The balanced properties make them attractive candidates for central nervous system drug development [27].
Phosphonic acid and sulfonamide isosteres show limited utility for blood-brain barrier penetration applications [17] [27]. Phosphonic acids exhibit very poor penetration with LogP values of -3.0 to -1.5 and brain/plasma ratios below 0.01, while sulfonamides demonstrate moderate penetration that depends heavily on specific substitution patterns [27].
Advanced strategies for enhancing blood-brain barrier penetration include prodrug approaches that convert carboxylic acids to N-methyl amides, which serve as substrates for fatty acid amide hydrolase with enriched central nervous system expression [28]. These prodrugs demonstrate 2-to-94-fold enhancement in brain-to-serum ratios compared to parent carboxylic acids [28]. Additionally, quinolinium modifications with charge delocalization have achieved 20-fold greater brain concentrations than conventional cyclosporine analogs [29] [30].